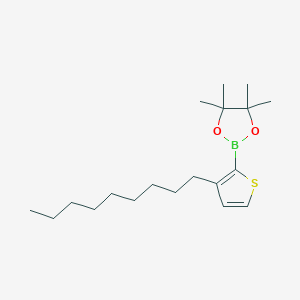
3-Nonyl-2-thiopheneboronic acid pinacol ester
Vue d'ensemble
Description
3-Nonyl-2-thiopheneboronic acid pinacol ester is a biochemical used for proteomics research . It has a molecular formula of C19H33BO2S and a molecular weight of 336.34 .
Synthesis Analysis
Pinacol boronic esters, such as 3-Nonyl-2-thiopheneboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Applications De Recherche Scientifique
1. Treatment of Periodontitis
- Application Summary: Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles were used in the treatment of Periodontitis .
- Methods of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
- Results: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary: Protodeboronation of pinacol boronic esters was studied .
- Methods of Application: A catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters was reported utilizing a radical approach .
- Results: The study resulted in a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
3. Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells
- Application Summary: Phenyl boronic acid pinacol ester-conjugated chitosan oligosaccharide was used to create nanophotosensitizers for application in photodynamic therapy (PDT) of oral cancer cells .
- Methods of Application: Chitosan oligosaccharide (COS) was conjugated with hydrophobic and reactive oxygen species (ROS)-sensitive moieties, such as phenyl boronic acid pinacol ester (PBAP) via a thioketal linker (COSthPBAP). Chlorin E6 (Ce6)-incorporated nanophotosensitizers were fabricated using the COSthPBAP copolymer through the nanoprecipitation and dialysis methods .
- Results: The nanophotosensitizers showed a higher intracellular Ce6 uptake ratio and ROS generation in all types of oral cancer cells .
4. Synthesis of Biaryl Compounds
- Application Summary: Boronic esters are used in the Suzuki reaction, a type of cross-coupling reaction, to synthesize biaryl compounds .
- Methods of Application: The Suzuki reaction involves the coupling of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
- Results: The result is a biaryl compound, which is a common structural motif in many pharmaceuticals and organic materials .
5. Drug Delivery Systems
- Application Summary: Boronic esters have been used to create reactive oxygen species (ROS)-responsive drug delivery systems .
- Methods of Application: In one study, hyaluronic acid (HA) was structurally modified with phenylboronic acid pinacol ester (PBAP) to create a ROS-responsive drug delivery system . In another study, chitosan oligosaccharide (COS) was conjugated with PBAP via a thioketal linker to create nanophotosensitizers for photodynamic therapy (PDT) of oral cancer cells .
- Results: These drug delivery systems showed enhanced cellular uptake and more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCDOHSRKNJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nonyl-2-thiopheneboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
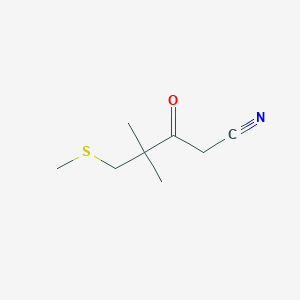
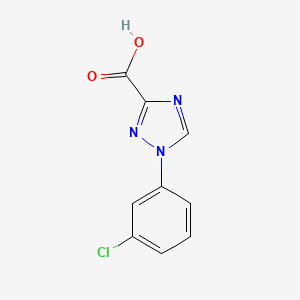
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)

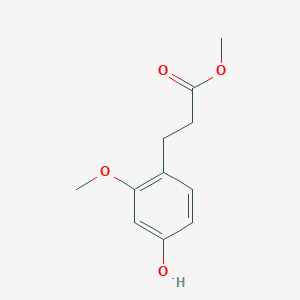
![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)
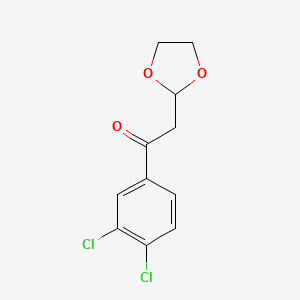
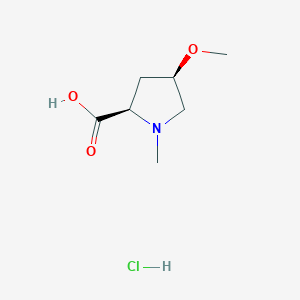
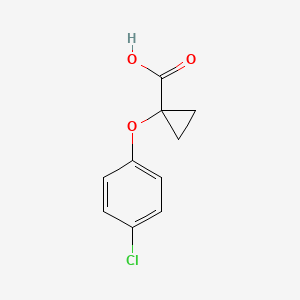
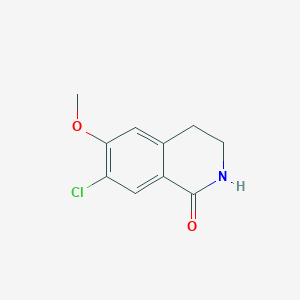
![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)